molecular formula C10H10ClFO3 B13579963 Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B13579963
M. Wt: 232.63 g/mol
InChI Key: YJJAYGNRVDVFKK-UHFFFAOYSA-N
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Description

Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a chloro and fluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually require heating under reflux to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate: is similar to other esterified hydroxypropanoates with different substituents on the phenyl ring.

    Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate: This compound has a bromo substituent instead of chloro.

    Methyl 3-(5-chloro-2-methylphenyl)-2-hydroxypropanoate: This compound has a methyl substituent instead of fluoro.

Uniqueness

The unique combination of chloro and fluoro substituents in this compound provides distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12/h2-4,9,13H,5H2,1H3

InChI Key

YJJAYGNRVDVFKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC(=C1)Cl)F)O

Origin of Product

United States

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